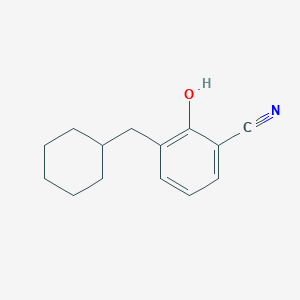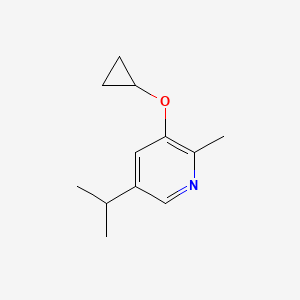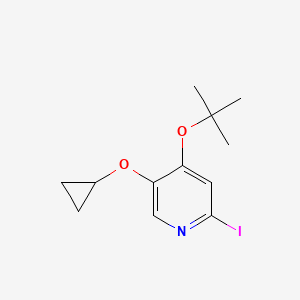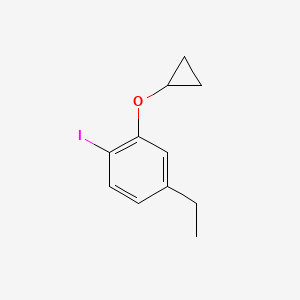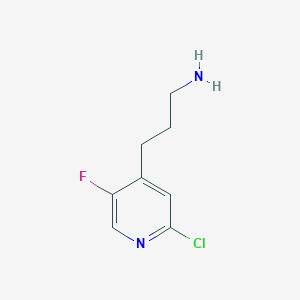
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or receptor binding due to its specific structural features. In medicine, it could be investigated for its potential therapeutic effects. Additionally, in the industry, it might be used in the development of new materials or as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in these interactions are often complex and may require detailed studies to fully understand .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as picolinamide derivatives with different substituentsSimilar compounds include 3-cyclopropoxy-5-methyl-N,N-dimethylpicolinamide and 3-cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide .
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)10-7-12(18-11-5-6-11)13(15-8-10)14(17)16(3)4/h7-9,11H,5-6H2,1-4H3 |
Clé InChI |
XJUPSEJRRCXQMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(N=C1)C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


